molecular formula C16H15NO3 B091803 2-(4-acetylphenoxy)-N-phenylacetamide CAS No. 17172-76-8

2-(4-acetylphenoxy)-N-phenylacetamide

Cat. No. B091803
CAS RN: 17172-76-8
M. Wt: 269.29 g/mol
InChI Key: DXESJQGQMNZOFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves the condensation of aniline derivatives with acylating agents. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties involved a condensation reaction . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . Microwave-assisted synthesis has also been employed for the efficient preparation of acetamide derivatives, as demonstrated by the solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and related compounds . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which could be applicable to the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide."

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds . The crystal structures of other acetamide derivatives have been solved to reveal their conformation and intermolecular interactions, such as hydrogen bonding patterns . These studies provide a foundation for understanding the molecular structure of "2-(4-acetylphenoxy)-N-phenylacetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, condensation, and debenzylation, as seen in the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides . The reactivity of these compounds is influenced by their functional groups and molecular structure, which can be leveraged to produce desired modifications or to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure and hydrogen bonding can affect the melting point, solubility, and stability of these compounds . The introduction of substituents such as chloro groups can also influence the physical properties, as seen in the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide and N-phenyl-2,2-di(4-chlorophenoxy)acetamide . These properties are essential for the practical application of acetamide derivatives in pharmaceuticals and other industries.

Scientific Research Applications

  • Field : Organic Chemistry
  • Summary : This compound was synthesized as a result of an attempted triazole formation . It has been used in the study of new methods and catalysts for selective preparation of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes .
  • Methods : The formation of N-sulfonyl-1-aryloxy acrylimidate is described, for the first time, from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide . Purification by column chromatography (SiO2, hexane/AcOEt 8:2) afforded N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate .
  • Results : The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis . Theoretical calculations, which included a Hirshfeld surface, FMO, QTAIM and NCI indices analysis, corroborated the formation of π-π stacking interactions among aromatic rings, as well as C-H···O interactions between vinyl hydrogens with ketone carbonyl oxygen .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-(4-acetylphenoxy)-N-phenylacetamide” is not available in the sources retrieved .

Future Directions

The future directions for research on “2-(4-acetylphenoxy)-N-phenylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

2-(4-acetylphenoxy)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESJQGQMNZOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169150
Record name Acetamide, 2-(4-acetylphenoxy)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N-phenylacetamide

CAS RN

17172-76-8
Record name Acetamide, 2-(4-acetylphenoxy)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(4-acetylphenoxy)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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